

# Application Notes and Protocols for BMS-813160 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2][3] These receptors and their respective primary ligands, CCL2 (for CCR2) and CCL3, CCL4, and CCL5 (for CCR5), are key mediators in the migration and infiltration of various immune cells, including monocytes, macrophages, and T cells, to sites of inflammation. [1] This signaling axis is implicated in a range of inflammatory conditions and has more recently been identified as a critical pathway in the tumor microenvironment, contributing to immune suppression and tumor progression.[1] BMS-813160's ability to block this pathway makes it a valuable tool for preclinical research in oncology and inflammatory diseases.

These application notes provide a comprehensive overview of the use of **BMS-813160** in mouse models, with a focus on dosage, administration, and relevant experimental protocols.

# Mechanism of Action: CCR2/CCR5 Signaling Axis

**BMS-813160** exerts its pharmacological effect by competitively inhibiting the binding of chemokine ligands to CCR2 and CCR5. This disrupts the downstream signaling cascades that lead to immune cell recruitment and activation. The CCR2/CCL2 and CCR5/CCL5 axes are central to the trafficking of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) into the tumor microenvironment, where they contribute to an



immunosuppressive landscape. By blocking these receptors, **BMS-813160** can potentially remodel the tumor microenvironment to be more permissive to anti-tumor immune responses.



Click to download full resolution via product page

Caption: Mechanism of action of BMS-813160.

## **Quantitative Data Summary**

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of **BMS-813160**. Note that mouse-specific pharmacokinetic data is limited, with studies indicating high clearance in rodents.[1]

Table 1: In Vitro Potency of BMS-813160

| Target     | IC50 (nM) |
|------------|-----------|
| Human CCR2 | 6.2       |
| Human CCR5 | 3.6       |



Data sourced from MedChemExpress.[1]

Table 2: Pharmacokinetic Parameters of BMS-813160 in a Mouse Model

| Parameter               | Value                                                                                                                        |
|-------------------------|------------------------------------------------------------------------------------------------------------------------------|
| Dose                    | 10, 50, 160 mg/kg                                                                                                            |
| Route of Administration | Oral (p.o.), twice daily (BID)                                                                                               |
| Mouse Model             | Human-CCR2 knock-in C57BL/6                                                                                                  |
| Observation             | Dose-dependent reduction in inflammatory monocyte and macrophage infiltration in a thioglycollate-induced peritonitis model. |

Data sourced from ACS Med Chem Lett and MedChemExpress.[1][2]

## **Experimental Protocols**

# Protocol 1: Preparation and Administration of BMS-813160 for Oral Gavage in Mice

This protocol details the preparation of **BMS-813160** for oral administration in a preclinical mouse model.

## Materials:

- BMS-813160 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes



- Vortex mixer
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)

Preparation of Dosing Solution (Example for a 2.08 mg/mL solution):

- Prepare a stock solution of **BMS-813160** in DMSO at a concentration of 20.8 mg/mL.
- In a sterile microcentrifuge tube, add 100 μL of the **BMS-813160** DMSO stock solution.
- Add 400 μL of PEG300 to the tube and mix thoroughly by vortexing until the solution is clear.
- Add 50 μL of Tween-80 and vortex again until the solution is clear.
- Add 450 μL of saline to bring the final volume to 1 mL. Vortex thoroughly.
- This formulation should be prepared fresh daily.

## Administration Protocol:

- Accurately weigh each mouse to determine the correct dosing volume.
- The typical dosing volume for oral gavage in mice is 5-10 mL/kg. For a 20g mouse, this would be 100-200 μL.
- Gently restrain the mouse and insert the oral gavage needle into the esophagus.
- Slowly administer the calculated volume of the BMS-813160 solution.
- Monitor the mouse for any signs of distress after administration.





Click to download full resolution via product page

**Caption:** Experimental workflow for **BMS-813160** administration.



# Protocol 2: Thioglycollate-Induced Peritonitis Model in Mice

This protocol is based on the model used to evaluate the in vivo efficacy of **BMS-813160**.[1][2] This model is useful for studying the migration of inflammatory monocytes and macrophages.

#### Mouse Strain:

 Human-CCR2 knock-in C57BL/6 mice are recommended due to the moderate activity of BMS-813160 in wild-type mice.[1]

## Experimental Procedure:

- Acclimatize mice for at least one week before the start of the experiment.
- Group mice and administer BMS-813160 or vehicle control orally (as described in Protocol
  1) twice daily for two days. Doses of 10, 50, and 160 mg/kg have been shown to be effective.
  [1]
- One hour after the first dose of BMS-813160, induce peritonitis by intraperitoneal (i.p.) injection of 1 mL of 3% thioglycollate broth.
- At 48 hours after thioglycollate injection, euthanize the mice.
- Perform peritoneal lavage by injecting 5-10 mL of ice-cold PBS into the peritoneal cavity and gently massaging the abdomen.
- Collect the peritoneal fluid and centrifuge to pellet the cells.
- Resuspend the cell pellet and perform cell counting.
- Use flow cytometry to quantify the populations of inflammatory monocytes (e.g., Ly6Chigh) and macrophages (e.g., F4/80+).

## **Expected Outcome:**

 A dose-dependent reduction in the number of inflammatory monocytes and macrophages in the peritoneal fluid of mice treated with BMS-813160 compared to the vehicle control group.



[1]

# **Application in Oncology Mouse Models**

While detailed protocols for **BMS-813160** in specific cancer models are not extensively published, its mechanism of action suggests its utility in models where the tumor microenvironment is rich in CCR2- and CCR5-expressing immune cells, such as pancreatic, colorectal, and non-small cell lung cancer models.[4][5] In these settings, **BMS-813160** is often evaluated in combination with other anti-cancer therapies, such as checkpoint inhibitors (e.g., anti-PD-1) or chemotherapy.

General Considerations for Oncology Studies:

- Mouse Models: Syngeneic tumor models (e.g., MC38 for colorectal cancer, KPC for pancreatic cancer) are suitable for studying the immunomodulatory effects of BMS-813160 in an immunocompetent setting.
- Dosage: The dosage range of 10-160 mg/kg orally twice daily, as established in the peritonitis model, can serve as a starting point for dose-finding studies in cancer models.
- Treatment Schedule: BMS-813160 can be administered as a single agent or in combination
  with other therapies. The timing of administration relative to other treatments should be
  optimized based on the specific therapeutic strategy.
- Efficacy Endpoints: Tumor growth inhibition, survival analysis, and detailed characterization
  of the tumor immune infiltrate by flow cytometry or immunohistochemistry are key endpoints
  to assess the efficacy of BMS-813160.

## Conclusion

**BMS-813160** is a valuable research tool for investigating the role of the CCR2/CCR5 axis in various disease models. The provided protocols offer a foundation for researchers to design and execute preclinical studies to further elucidate the therapeutic potential of this dual antagonist. Careful consideration of the mouse model, dosage, and experimental endpoints is crucial for obtaining robust and translatable results.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-813160 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for BMS-813160 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606254#bms-813160-dosage-for-mouse-models]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com